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Diallyl phthalate - 131-17-9

Diallyl phthalate

Catalog Number: EVT-267584
CAS Number: 131-17-9
Molecular Formula: C6H4(CO2CH2CHCH2)2
C14H14O4
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diallyl phthalate is a synthetic organic compound classified as a diallyl ester and a phthalate ester. [] It is a colorless liquid with a mild odor and low volatility. [] DAP is primarily used as a crosslinking agent for unsaturated polyesters due to its ability to form strong, rigid thermoset polymers. [] This property makes it suitable for a wide range of applications, particularly in the production of molding compounds, electrical parts, laminating compounds, and for the impregnation of metal castings. []

Source and Classification

Diallyl phthalate is derived from phthalic anhydride and allyl alcohol through a chemical reaction. It falls under the category of phthalate esters, which are commonly used as plasticizers and in the synthesis of polymers. The compound is recognized for its utility in creating cross-linked networks in thermosetting resins, making it significant in the plastics industry .

Synthesis Analysis

The synthesis of diallyl phthalate can be achieved through several methods, with the most common involving the reaction between phthalic anhydride and allyl alcohol. Below are key synthesis pathways:

  1. Direct Esterification:
    • Reagents: Phthalic anhydride, allyl alcohol, and a Lewis acid catalyst (e.g., aluminum chloride).
    • Conditions: The reaction is typically conducted under reflux conditions, with temperatures ranging from 40°C to 80°C. The process involves heating the reactants, followed by phase separation to isolate the product .
  2. Transesterification:
    • In this method, dimethyl or diethyl phthalate can be reacted with allyl alcohol in the presence of a base catalyst such as magnesium alkoxide at elevated temperatures (130-170°C) to yield diallyl phthalate .
  3. Alternative Methods:
    • Other methods include the etherification of haloalkanes with phthalates or the oxidation of phthalic acid with propylene under specific catalytic conditions .

These methods highlight the versatility and efficiency of synthesizing diallyl phthalate, often achieving high yields through optimized reaction conditions.

Molecular Structure Analysis

Diallyl phthalate features a molecular structure characterized by two allyl groups attached to a phthalate backbone. The molecular weight is approximately 246.26 g/mol. Key structural aspects include:

  • Functional Groups: The presence of two allyloxy groups (-O-CH=CH2) bonded to the aromatic ring of phthalic acid.
  • Geometry: The compound exhibits a planar structure due to the conjugated system of the aromatic ring, which contributes to its stability and reactivity.
  • Isomerism: Diallyl phthalate can exist in different stereoisomeric forms depending on the orientation of its substituents .
Chemical Reactions Analysis

Diallyl phthalate participates in various chemical reactions, primarily due to its unsaturated allyl groups:

  1. Polymerization: Diallyl phthalate can undergo free radical polymerization to form cross-linked networks, making it valuable in producing thermosetting plastics.
  2. Esterification Reactions: It can react with alcohols or other nucleophiles to form new esters, which can modify its properties for specific applications.
  3. Hydrolysis: Under acidic or basic conditions, diallyl phthalate can hydrolyze back into its constituent acids and alcohols .

These reactions are crucial for tailoring material properties in industrial applications.

Mechanism of Action

The mechanism by which diallyl phthalate functions primarily revolves around its ability to polymerize and cross-link with other monomers or polymers:

  1. Initiation: The process begins with the generation of free radicals, often initiated by heat or chemical initiators.
  2. Propagation: The free radicals attack the double bonds of allyl groups, leading to chain growth as new monomer units are added.
  3. Termination: Cross-linking occurs when two growing chains combine or when a radical reacts with a non-radical species, resulting in a three-dimensional network structure.

This mechanism underpins its effectiveness as a resin monomer in various applications .

Physical and Chemical Properties Analysis

Diallyl phthalate possesses several notable physical and chemical properties:

  • State at Room Temperature: Liquid
  • Boiling Point: Approximately 290°C
  • Melting Point: -70°C
  • Density: 1.12 g/cm³
  • Solubility: Slightly soluble in water (148 mg/L at 20°C), but readily soluble in organic solvents.
  • Vapor Pressure: 0.0213 Pa at 25°C
  • Flash Point: 166°C
  • Viscosity: 13 mPa.s at 20°C

These properties make diallyl phthalate suitable for various applications where thermal stability and solubility are critical .

Applications

Diallyl phthalate is utilized across multiple industries due to its favorable properties:

  1. Polymer Production: It serves as a monomer for producing thermosetting resins used in electrical insulation materials and composites.
  2. Plasticizers: Diallyl phthalate is employed as a plasticizer to enhance flexibility and durability in plastics.
  3. Laboratory Reagent: It finds use as an intermediate in organic synthesis and polymer chemistry.
  4. Insulating Varnishes: The compound is used in formulations for varnishes that require high thermal stability and electrical insulation properties .
Synthesis and Production Methodologies

Catalytic Esterification Processes for DAP Synthesis

Diallyl phthalate (DAP) is industrially synthesized via esterification of phthalic anhydride with allyl alcohol. This reaction proceeds in two distinct stages: First, phthalic anhydride undergoes monoesterification to form monoallyl phthalate, followed by a second esterification to yield the diester (DAP). The reaction mechanism is catalyzed by acidic or Lewis acid catalysts, with the general stoichiometry:

Phthalic anhydride + 2 Allyl alcohol → Diallyl phthalate + H₂O  

Industrial protocols utilize continuous processes where phthalic anhydride and allyl alcohol are fed into a reactor at 90–120°C under inert nitrogen atmospheres to prevent allyl alcohol polymerization. The water byproduct is removed via azeotropic distillation or Dean-Stark apparatus to shift equilibrium toward DAP formation. Without catalysts, this reaction exhibits slow kinetics and poor conversion (<60%), necessitating catalytic enhancement [1] [4] [6].

Table 1: Key Reaction Parameters in DAP Esterification

ParameterTypical RangeImpact on Reaction
Allyl alcohol: Anhydride ratio2.5:1 to 4:1 mol/molHigher ratios suppress polymerization side reactions
Temperature90–120°CBelow 90°C: Slow kinetics; Above 120°C: Allyl polymerization risk
Catalyst loading0.5–2.0 wt% (Lewis acids)Higher loadings accelerate kinetics but complicate purification
Reaction time4–8 hoursLonger durations needed for diester completion

Optimization of Reaction Conditions in Allyl Alcohol-Phthalic Anhydride Systems

Critical reaction parameters have been systematically optimized to maximize DAP yield while minimizing byproducts:

  • Temperature control: Maintaining 100–110°C balances rapid esterification with suppressed allyl alcohol polymerization. Exceeding 130°C accelerates thermal degradation and resinification, reducing yields by 15–30% [1] [7].
  • Molar ratio: A 3.5:1 allyl alcohol-to-anhydride ratio provides excess alcohol to drive diesterification to >95% completion. Lower ratios (≤2:1) leave 20–30% monoester unreacted [4] [6].
  • Inhibitor addition: Polymerization inhibitors (e.g., hydroquinone, p-methoxyphenol) at 0.01–0.05 wt% effectively suppress radical-induced allyl polymerization. Nitrogen sparging further prevents peroxide formation [1] [9].
  • Phase separation: Post-reaction, the organic phase is washed with sodium bicarbonate (5% aqueous solution) to neutralize acidic residues, followed by deionized water until neutrality. This reduces catalyst residues to <50 ppm [4].

Role of Lewis Acid Catalysts in Enhancing Esterification Efficiency

Lewis acid catalysts significantly outperform Brønsted acids in DAP synthesis by minimizing side reactions and enabling lower-temperature operation:

  • Boron trifluoride (BF₃): At 0.5–1.0 wt% loading, BF₃ achieves 98% diester yield within 4 hours at 100°C. Its electrophilic character activates the carbonyl group of phthalic anhydride for nucleophilic attack by allyl alcohol. However, BF₃ necessitates careful handling due to corrosion risks [1] [4].
  • Titanium tetrabutoxide (Ti(OBu)₄): Heterogeneous variants immobilized on silica enable catalyst reuse for 5 cycles with <10% activity loss. This reduces waste generation by 60% compared to homogeneous catalysts [5].
  • Bismuth-modified phosphates: Emerging catalysts like BiPO₄ exhibit dual acid functionality (Lewis and Brønsted sites), enhancing monoester conversion. They provide 94% DAP yield at 110°C with negligible allyl ether formation [5].Catalyst selection directly influences purification complexity. BF₃ requires extensive washing, while heterogeneous catalysts simplify product isolation via filtration [4] [5].

Green Chemistry Approaches for Sustainable DAP Production

Recent innovations focus on improving DAP synthesis sustainability:

  • Solvent-free systems: Conducting reactions neat (without solvents) eliminates volatile organic compound emissions and reduces energy consumption by 30% during downstream distillation [6].
  • Energy efficiency: Microwave-assisted esterification reduces reaction times to <1 hour and lowers energy input by 50% compared to conventional heating. Renewable energy integration (solar/wind) in DAP plants cuts carbon footprint by 40% [2].
  • Waste valorization: Distillation residues containing allyl oligomers are repurposed as plasticizer additives or fuel sources, achieving near-zero liquid discharge [4].
  • Renewable feedstocks: Experimental routes use bio-derived allyl alcohol from glycerol, though current costs remain 25% higher than petrochemical routes [6].

Table 2: Green Metrics Comparison for DAP Production Routes

MethodAtom Economy (%)E-factor (kg waste/kg product)Reaction Mass Efficiency (%)
Conventional BF₃ catalysis89.41.872.1
Heterogeneous Ti(OBu)₄/SiO₂89.40.492.5
Microwave-assisted89.40.985.3

Industrial-Scale Challenges in Purification and Yield Maximization

Industrial DAP manufacturing faces persistent challenges in final-stage processing:

  • Purification complexities: Crude DAP contains 5–10% impurities including monoallyl phthalate, allyl ethers, and oligomers. Vacuum distillation (0.5–1.0 kPa, 180–200°C) separates DAP (boiling point: 290°C at 101.3 kPa) from high-boiling residues but risks thermal degradation. Thin-film evaporators minimize residence time to <5 minutes, preserving product quality [1] [9].
  • Crystallization optimization: High-purity DAP (≥99.5%) for electronics applications requires crystallization from ethanol-water mixtures. Process parameters (cooling rate: 10°C/hour; seed crystal loading: 0.1 g/L) must be rigorously controlled to prevent oiling-out and ensure 85–90% recovery [3] [8].
  • Yield loss mechanisms: Unreacted allyl alcohol recovery via distillation achieves 95% efficiency, but irreversible polymerization causes 3–7% permanent alcohol loss. Real-time reaction monitoring using FTIR or Raman spectroscopy optimizes endpoint determination, minimizing over-processing [4] [7].
  • Scale-up limitations: Agitation inefficiency in >10,000 L reactors creates localized hot spots, promoting polymerization. Computational fluid dynamics (CFD)-optimized impellers enhance mixing uniformity, increasing yields by 8% at commercial scale [9].

Table 3: Industrial Purification Techniques for DAP

TechniqueConditionsImpurity ReductionLimitations
Vacuum distillation180–200°C, 0.5–1.0 kPaMonoester: <0.5%; Oligomers: <0.3%Thermal degradation risk above 210°C
Solvent crystallizationEthanol-water (3:1), 5°C coolingHeavy metals: 99% removalHigh solvent consumption (5 L/kg DAP)
Washing protocols5% NaHCO₃ + waterCatalyst residues: <50 ppmEmulsion formation with high water content

Properties

CAS Number

131-17-9

Product Name

Diallyl phthalate

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate

Molecular Formula

C6H4(CO2CH2CHCH2)2
C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2

InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

Solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)
7.39e-04 M
Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids.
In water, 182 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.015 (very poor)

Synonyms

Diallyl phthalate; NSC 7667; NSC-7667; NSC7667

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

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